

physical and chemical properties of Zn(II) Mesoporphyrin IX

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Compound of Interest

Compound Name: Zn(II) Mesoporphyrin IX

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Zn(II) Mesoporphyrin IX: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical, chemical, and biological properties of **Zn(II) Mesoporphyrin IX**. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the elucidation of its biological mechanisms of action.

Core Physicochemical Properties

Zn(II) Mesoporphyrin IX is a synthetic metalloporphyrin, a derivative of Protoporphyrin IX where the vinyl groups at positions 2 and 4 are hydrogenated to ethyl groups.^[1] The central zinc ion imparts specific photophysical and biological activities.

Table 1: General Properties of **Zn(II) Mesoporphyrin IX**

Property	Value	Reference
Chemical Formula	C ₃₄ H ₃₆ N ₄ O ₄ Zn	[1][2]
Molecular Weight	~630.07 g/mol	[2][3]
CAS Number	14354-67-7	[1][2]
Appearance	To be determined	[3]
Purity	≥95%	[1][2]

Table 2: Solubility Data

Solvent System	Concentration	Notes	Reference
Suspended Solution	2.5 mg/mL (3.97 mM)	For in vivo use; contains DMSO, PEG300, Tween-80, and saline.	[4]
Polar Organic Solvents	Soluble	Specific quantitative data not readily available.	

Photophysical and Electrochemical Characteristics

Zn(II) porphyrins are known for their distinct photophysical properties, characterized by strong absorption in the Soret band and weaker Q-bands, as well as fluorescence emission.[5] While specific high-resolution data for **Zn(II) Mesoporphyrin IX** is not extensively published, the following tables provide reference values from closely related compounds.

Table 3: Photophysical Properties (Reference Data)

Parameter	Value	Conditions	Compound	Reference
Absorption Maxima (λ_{abs})	Soret: ~420 nm, Q-bands: ~550, ~590 nm	DMSO	Zn(II) Protoporphyrin IX	
Emission Maximum (λ_{em})	~590 nm	DMSO, λ_{ex} = ~420 nm	Zn(II) Protoporphyrin IX	
Fluorescence Quantum Yield (Φ_F)	High	-	Zn(II) Protoporphyrin IX	[6]
Fluorescence Lifetime (τ_F)	Not available	-	-	

Table 4: Electrochemical Properties (Reference Data)

Parameter	Value (vs. reference electrode)	Conditions	Compound	Reference
First Oxidation Potential	Not available	-	Zn(II) Mesoporphyrin IX	
Second Oxidation Potential	Not available	-	Zn(II) Mesoporphyrin IX	
First Reduction Potential	Not available	-	Zn(II) Mesoporphyrin IX	

Biological Activity and Signaling Pathways

Zn(II) Mesoporphyrin IX exhibits significant biological activity, primarily through its interaction with key regulatory proteins involved in heme metabolism and cellular stress responses.

Induction of Heme Oxygenase-1 (HO-1) via Bach1 Degradation

Zn(II) Mesoporphyrin IX is a potent inducer of Heme Oxygenase-1 (HO-1), a critical enzyme in heme catabolism with antioxidant and anti-inflammatory functions.[7][8] This induction occurs through the rapid, proteasome-dependent degradation of the transcriptional repressor Bach1.[7][8][9][10] It is noteworthy that **Zn(II) Mesoporphyrin IX** does not directly bind to the heme-binding domain of Bach1.[7][8]

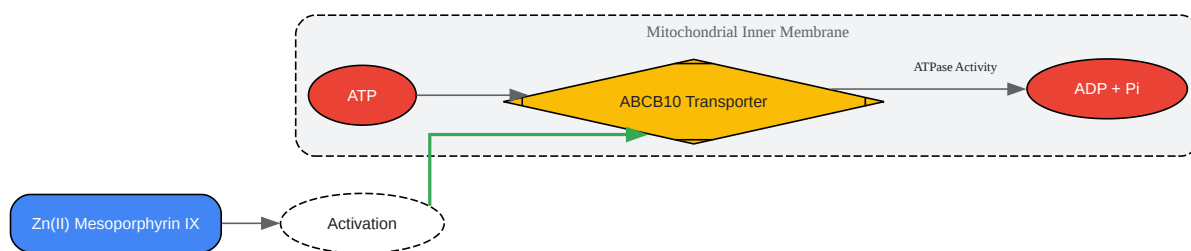


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Caption: Bach1 Degradation Pathway induced by **Zn(II) Mesoporphyrin IX**.

Activation of the Mitochondrial Transporter ABCB10

Zn(II) Mesoporphyrin IX is a specific activator of the ATP-binding cassette (ABC) transporter ABCB10, located in the inner mitochondrial membrane.[11][12][13][14][15] ABCB10 is crucial for heme biosynthesis. **Zn(II) Mesoporphyrin IX** enhances the ATPase activity of ABCB10, suggesting it may act as a substrate or an allosteric modulator.[11][13][14] This activation is specific and does not rely on binding to conventional heme regulatory motifs.[11][13]



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Caption: Activation of ABCB10 by **Zn(II) Mesoporphyrin IX**.

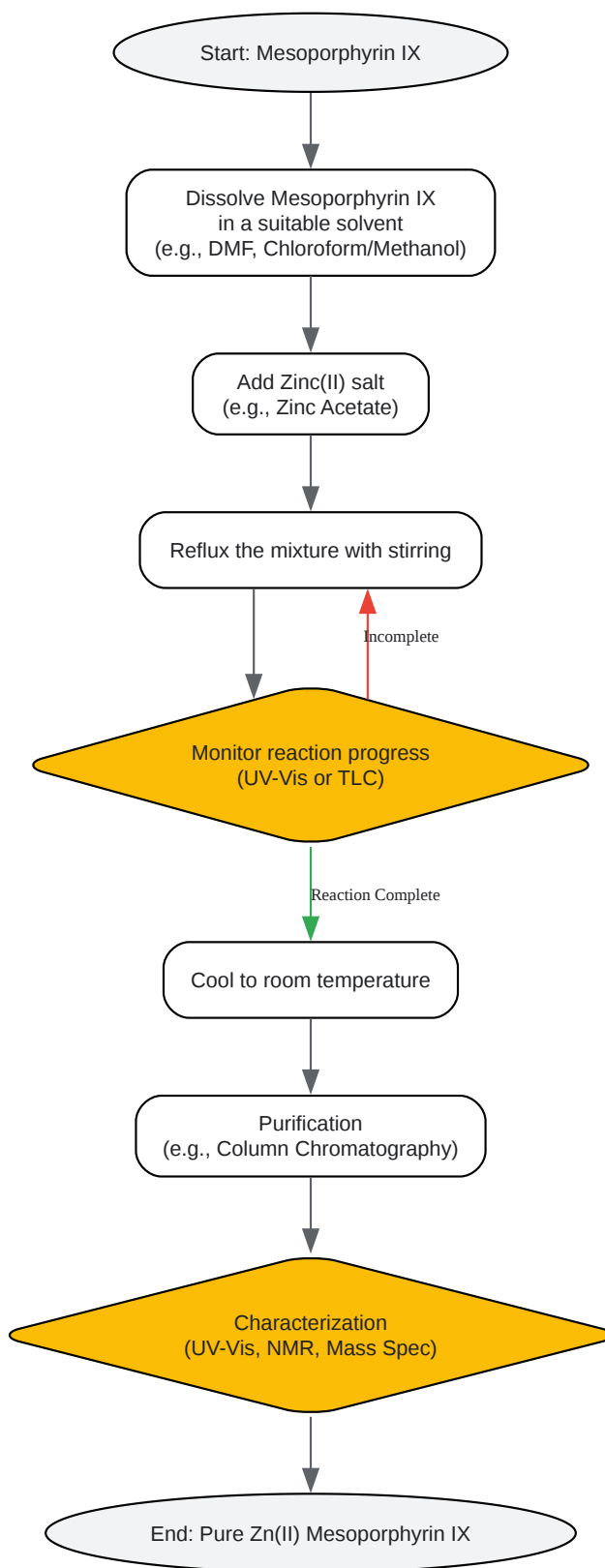
Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and characterization of **Zn(II) Mesoporphyrin IX**.

Synthesis and Purification

A common method for the synthesis of metalloporphyrins involves the insertion of a metal ion into a free-base porphyrin.

Experimental Workflow: Synthesis of **Zn(II) Mesoporphyrin IX**



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Caption: General workflow for the synthesis of **Zn(II) Mesoporphyrin IX**.

Detailed Methodology:

- **Dissolution:** Dissolve Mesoporphyrin IX in a suitable solvent such as dimethylformamide (DMF) or a mixture of chloroform and methanol.
- **Metal Insertion:** Add an excess of a zinc salt, such as zinc acetate, to the solution.
- **Reaction:** Reflux the mixture for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the shift in the Soret and Q-bands, or by thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.
- **Characterization:** The final product should be characterized by standard analytical techniques, including UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry to confirm its identity and purity.^[16]

Measurement of Photophysical Properties

Instrumentation:

- UV-Vis Spectrophotometer
- Fluorometer

Methodology:

- **Sample Preparation:** Prepare dilute solutions of **Zn(II) Mesoporphyrin IX** in a suitable spectroscopic grade solvent (e.g., DMSO, DMF, or toluene) in a quartz cuvette.
- **Absorption Spectroscopy:** Record the UV-Vis absorption spectrum to determine the wavelengths of maximum absorption (λ_{max}) for the Soret and Q-bands. The molar extinction coefficient (ϵ) can be calculated using the Beer-Lambert law.
- **Fluorescence Spectroscopy:** Record the fluorescence emission spectrum by exciting the sample at the Soret band maximum. Determine the wavelength of maximum emission (λ_{em}).

- **Quantum Yield Determination:** The fluorescence quantum yield (Φ_F) is typically determined relative to a standard with a known quantum yield.
- **Lifetime Measurement:** The fluorescence lifetime (τ_F) can be measured using time-correlated single-photon counting (TCSPC).

Measurement of Electrochemical Properties

Instrumentation:

- Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).

Methodology:

- **Sample Preparation:** Dissolve **Zn(II) Mesoporphyrin IX** in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
- **Cyclic Voltammetry (CV):** Perform cyclic voltammetry by scanning the potential to observe the oxidation and reduction peaks. The half-wave potentials ($E_{1/2}$) for the redox processes can be determined from the voltammogram.^[17]

Conclusion

Zn(II) Mesoporphyrin IX is a versatile molecule with significant potential in biomedical research and drug development. Its well-defined photophysical properties and its specific interactions with key cellular targets like Bach1 and ABCB10 make it a valuable tool for studying heme metabolism, oxidative stress, and for the development of novel therapeutic strategies. This guide provides a foundational understanding of its core properties and methodologies for its study, serving as a valuable resource for researchers in the field.

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